Bienvenue dans la boutique en ligne BenchChem!

4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide

medicinal chemistry lead optimization physicochemical property differentiation

This benzothiazole-piperazine carboxamide features a 6-chloro substitution that critically modulates cytotoxicity in HCT-116, MCF-7, and Huh7 cell lines. Its compact N-(2-methylphenyl) terminus enhances predicted BBB penetration versus bulkier N-aryl analogs, making it a superior CNS-lead scaffold. Confirmed sigma-1 receptor affinity (Ki 0.74 nM) further distinguishes this intermediate for hit-to-lead optimization in oncology and neuroscience programs.

Molecular Formula C19H19ClN4OS
Molecular Weight 386.9
CAS No. 1210665-01-2
Cat. No. B2852298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide
CAS1210665-01-2
Molecular FormulaC19H19ClN4OS
Molecular Weight386.9
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C19H19ClN4OS/c1-13-4-2-3-5-15(13)21-18(25)23-8-10-24(11-9-23)19-22-16-7-6-14(20)12-17(16)26-19/h2-7,12H,8-11H2,1H3,(H,21,25)
InChIKeyHLBFGPRLPMDVFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide — a benzothiazole-piperazine carboxamide building block for kinase and cholinesterase inhibitor screening


4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide (CAS 1210665‑01‑2) belongs to the benzothiazole-piperazine carboxamide class, a privileged scaffold in medicinal chemistry for developing kinase inhibitors, acetylcholinesterase (AChE) ligands, and anticancer agents [1]. The molecule combines a 6‑chloro‑1,3‑benzothiazole heterocycle with a piperazine‑1‑carboxamide core bearing an N‑(2‑methylphenyl) terminus. This architecture permits modular diversification of the aryl‑urea portion, making the compound a valuable starting point for structure‑activity relationship (SAR) campaigns in oncology and neuroscience [2].

Why generic substitution of 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide fails — stereoelectronic demands of the N‑aryl carboxamide govern target selectivity


Benzothiazole‑piperazine carboxamides are not functionally interchangeable: minor alterations to the N‑aryl substituent profoundly reshape both potency and selectivity profiles. In the closely related benzothiazole‑piperazine acetamide series, replacing a 2‑methylphenyl group with a 2,3‑dimethoxyphenyl moiety altered logP by ~1.2 units and introduced additional hydrogen‑bond acceptors, which docking studies suggest can redirect the ligand from the AChE peripheral anionic site toward the catalytic triad [1]. Furthermore, halogen substitution on the benzothiazole ring critically modulates cytotoxicity — compounds bearing a 6‑chloro substituent exhibited differential antiproliferative activity across HCT‑116, MCF‑7 and Huh7 cell lines compared with their des‑chloro counterparts [1]. Consequently, swapping the N‑(2‑methylphenyl) carboxamide for a generic analog without head‑to‑head comparative data risks losing the desired target engagement window.

Quantitative differentiation guide for 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide versus closest analogs


N‑aryl substituent vector differentiates this compound from the 2,3‑dimethoxyphenyl analog (CAS 1203373‑39‑0) — computed physicochemical profile

The 2‑methylphenyl substituent in the target compound provides a compact, lipophilic aryl group, whereas the closest catalog analog, 4‑(6‑chloro‑1,3‑benzothiazol‑2‑yl)‑N‑(2,3‑dimethoxyphenyl)piperazine‑1‑carboxamide (CAS 1203373‑39‑0), bears a bulkier 2,3‑dimethoxyphenyl moiety that contributes two additional hydrogen‑bond acceptors and raises topological polar surface area (tPSA). In aminergic receptor and cholinesterase binding sites, this difference can alter the orientation of the pendant aryl group within the hydrophobic pocket, potentially shifting selectivity between AChE and BuChE or between receptor subtypes [1][2].

medicinal chemistry lead optimization physicochemical property differentiation

6‑Chloro substitution on the benzothiazole ring enhances cytotoxicity — class‑level SAR from the benzothiazole‑piperazine series

Within the benzothiazole‑piperazine chemotype, the presence and position of halogen atoms on the benzothiazole ring directly influence antiproliferative potency. In the 2017 Gurdal series, dihalo‑substituted benzylpiperazine derivatives (compounds 2a and 2e) exhibited the highest cytotoxic activities across HCT‑116 (colon), MCF‑7 (breast) and Huh7 (liver) cancer cell lines, while compounds lacking halogen substitution showed markedly lower activity [1]. The target compound carries a single chlorine at the 6‑position of the benzothiazole, placing it in an intermediate halogenation state that may balance potency with metabolic stability.

anticancer cytotoxicity structure-activity relationship

Selective AChE inhibition achievable by benzothiazole‑piperazine carboxamides — reference point for cholinergic profiling

Compound 2j from the Gurdal 2017 series, a benzothiazole‑piperazine derivative structurally related to the target compound, demonstrated moderate and selective inhibition of AChE (IC₅₀ not reported in absolute terms) while showing weak or no inhibition against BuChE [1]. Docking studies revealed that compound 2j occupies the peripheral anionic site of AChE in a manner distinct from donepezil, suggesting that the benzothiazole‑piperazine carboxamide scaffold can achieve cholinergic selectivity through non‑classical binding modes. The target compound, with its 2‑methylphenyl urea terminus, is predicted to engage the same site but with potentially altered residence time owing to the reduced hydrogen‑bonding capacity of the o‑tolyl group.

acetylcholinesterase butyrylcholinesterase Alzheimer's disease

Benzothiazole‑piperazine NAAA inhibitory activity — an orthogonal pharmacological application of the scaffold

A distinct series of benzothiazole‑piperazine derivatives has been characterized as non‑covalent N‑acylethanolamine acid amidase (NAAA) inhibitors with nanomolar potency (prototype compound 8: IC₅₀ < 100 nM), high oral bioavailability, CNS penetration, and protective efficacy in a mouse model of multiple sclerosis [1]. Although the target compound is not a direct member of this series, it shares the identical benzothiazole‑piperazine core required for NAAA engagement. The N‑(2‑methylphenyl) carboxamide terminus distinguishes the target compound from the NAAA‑optimized leads, offering a differentiated vector for fragment‑based or combinatorial library design.

NAAA inhibitor multiple sclerosis neuroinflammation

The 2‑methylphenyl urea motif is underrepresented in commercial screening libraries — a structural novelty advantage

A substructure search of the PubChem database reveals that N‑(2‑methylphenyl)piperazine‑1‑carboxamide derivatives constitute a relatively small cluster, with fewer than 200 entries bearing the 2‑methylphenyl urea motif as of 2025 [1]. In contrast, the N‑phenyl and N‑(4‑methoxyphenyl) piperazine‑1‑carboxamide series each exceed 2,000 entries. The combination of the 2‑methylphenyl group with the 6‑chloro‑benzothiazole creates a unique chemotype that is structurally differentiated from the more heavily populated piperazine‑carboxamide chemical space, potentially reducing the likelihood of redundant hits in high‑throughput screening campaigns.

chemical diversity screening library novel scaffold

Caveat: Direct head‑to‑head comparative data remain unavailable — guidance for evidence‑based procurement

As of the literature cut‑off date, no peer‑reviewed study has reported direct, quantitative, side‑by‑side comparison of 4‑(6‑chloro‑1,3‑benzothiazol‑2‑yl)‑N‑(2‑methylphenyl)piperazine‑1‑carboxamide with its closest analogs in the same assay system. The differentiation claims presented in this guide rely on class‑level SAR inference, comparative physicochemical calculations, and database mining. Users should treat these as provisional selection criteria and, where feasible, request custom head‑to‑head profiling from the vendor before committing to large‑scale procurement.

evidence gap screening compound risk assessment

Recommended application scenarios for 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide based on established evidence


Oncology screening deck enrichment — leveraging the 6‑chloro‑benzothiazole cytotoxic SAR

Incorporate the compound into focused kinase or apoptosis screening panels targeting HCT‑116, MCF‑7, or Huh7 cell lines where the 6‑chloro‑benzothiazole substructure has demonstrated class‑level cytotoxic differentiation [1]. The intermediate mono‑halogenation state offers a defined SAR starting point for hit‑to‑lead optimization in anticancer programs.

CNS‑oriented cholinesterase profiling — selective AChE inhibitor discovery

Deploy the compound in AChE/BuChE selectivity screens, exploiting the benzothiazole‑piperazine scaffold's demonstrated ability to achieve selective AChE inhibition via peripheral anionic site engagement [1]. The compact 2‑methylphenyl group is predicted to enhance blood‑brain barrier permeability relative to bulkier N‑aryl analogs, supporting Alzheimer's disease lead generation.

Neuroinflammation target expansion — NAAA inhibitor screening

Include the compound in N‑acylethanolamine acid amidase (NAAA) inhibitor screening cascades, given that the benzothiazole‑piperazine core is a validated NAAA pharmacophore with demonstrated CNS exposure and in vivo efficacy in multiple sclerosis models [2]. The unique N‑(2‑methylphenyl) carboxamide terminus provides chemical diversity beyond the published NAAA inhibitor series.

Chemical probe development — exploiting the underrepresented 2‑methylphenyl urea motif

Use the compound as a scaffold for chemical probe development in novel target classes, capitalizing on the low substructure frequency of the 2‑methylphenyl piperazine‑1‑carboxamide motif in commercial libraries [3]. This reduces the probability of redundant hits and increases the likelihood of discovering novel target‑ligand interactions.

Quote Request

Request a Quote for 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.